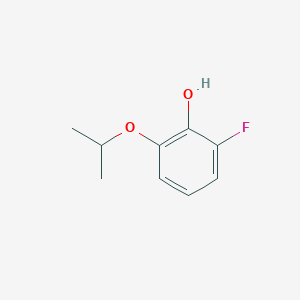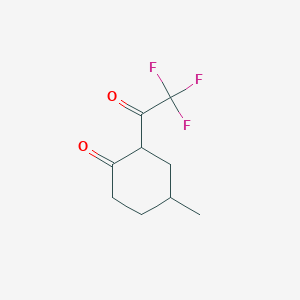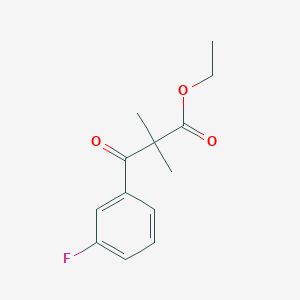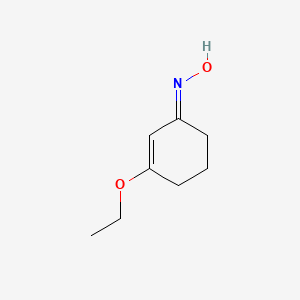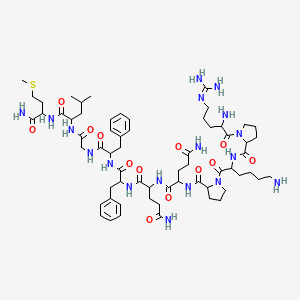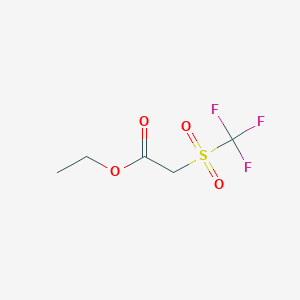![molecular formula C12H23NO5S B15093251 tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate](/img/structure/B15093251.png)
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a tert-butyl group, a methanesulfonyloxy group, and a cyclopentyl ring, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative containing a methanesulfonyloxy group. The reaction is usually carried out under controlled conditions, such as specific temperatures and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the oxidation state of the molecule .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets and pathways. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
Uniqueness
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate is unique due to its specific structural features, such as the cyclopentyl ring and the methanesulfonyloxy group.
Eigenschaften
Molekularformel |
C12H23NO5S |
|---|---|
Molekulargewicht |
293.38 g/mol |
IUPAC-Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
LUECKCZWUUIABD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B15093180.png)
![2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
![N-[(2R,4R,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15093209.png)

